4-(2-Chlorophenyl)-5-methyl-2-[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]-1H-imidazole
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Overview
Description
4-(2-Chlorophenyl)-5-methyl-2-[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]-1H-imidazole is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a unique structure that combines a chlorophenyl group, a trifluoromethylphenyl group, and a thiophenyl group, all integrated into an imidazole ring. The presence of these diverse functional groups imparts the compound with unique chemical and biological properties, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-5-methyl-2-[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves the use of chlorobenzene derivatives in a nucleophilic aromatic substitution reaction.
Attachment of the Thiophenyl Group: The thiophenyl group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Incorporation of the Trifluoromethylphenyl Group: This step typically involves the use of trifluoromethylphenyl halides in a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-5-methyl-2-[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the imidazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenyl and trifluoromethylphenyl groups, using reagents like sodium hydride or halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Palladium on carbon, lithium aluminum hydride
Substitution Reagents: Sodium hydride, halogenating agents
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Reduced imidazole derivatives
Substitution Products: Various substituted derivatives depending on the reagents used
Scientific Research Applications
4-(2-Chlorophenyl)-5-methyl-2-[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]-1H-imidazole has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its unique structure and functional groups.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-5-methyl-2-[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]-1H-imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or bind to G-protein coupled receptors.
Pathways Involved: The compound can influence signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chlorophenyl)-2-methyl-5-(thiophen-2-yl)-1H-imidazole
- 4-(4-Chlorophenyl)-5-methyl-2-(thiophen-2-yl)-1H-imidazole
- 4-(2-Chlorophenyl)-5-methyl-2-(4-methylphenyl)-1H-imidazole
Uniqueness
4-(2-Chlorophenyl)-5-methyl-2-[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]-1H-imidazole stands out due to the presence of the trifluoromethyl group, which imparts unique electronic properties and enhances its biological activity. This makes it more potent in certain applications compared to its analogs.
Properties
IUPAC Name |
4-(2-chlorophenyl)-5-methyl-2-[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N2S/c1-12-19(15-4-2-3-5-16(15)22)27-20(26-12)18-11-10-17(28-18)13-6-8-14(9-7-13)21(23,24)25/h2-11H,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIXGULIWYVTPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=C(S2)C3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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